Tris(dimethylamino)antimony
Overview
Description
Tris(dimethylamino)antimony is an organometallic compound with the chemical formula Sb(N(CH₃)₂)₃ . It is a colorless to yellow liquid that is highly sensitive to air, moisture, light, and heat . This compound is primarily used as a precursor in the synthesis of other antimony-containing compounds and has applications in various fields, including material science and semiconductor technology .
Mechanism of Action
Target of Action
Tris(dimethylamido)antimony(III), also known as TDA, is an organometallic compound It has been used as a precursor for the growth of sb2te3 films by mocvd and as an Sb source for the growth of InGaAsSb layers nearly lattice-matched to InP by MO MBE .
Mode of Action
Its use in the growth of sb2te3 films and ingaassb layers suggests that it may interact with these materials at a molecular level, contributing to their formation .
Biochemical Pathways
Its role in the formation of sb2te3 films and ingaassb layers indicates that it may be involved in the biochemical processes that lead to the growth of these materials .
Result of Action
The primary result of TDA’s action is its contribution to the growth of Sb2Te3 films and InGaAsSb layers . These materials have applications in various fields, including electronics and photonics .
Action Environment
TDA is sensitive to air and moisture . Therefore, the environment in which TDA is used can significantly influence its action, efficacy, and stability. It is typically stored in a freezer under conditions that minimize exposure to air and moisture .
Biochemical Analysis
Biochemical Properties
Tris(dimethylamido)antimony(III) plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating or inhibiting biochemical processes. The compound’s interaction with enzymes such as glutathione S-transferase and proteins involved in oxidative stress responses is noteworthy. These interactions often involve the formation of Sb-N bonds, which can alter the enzyme’s activity and stability .
Cellular Effects
Tris(dimethylamido)antimony(III) affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of Tris(dimethylamido)antimony(III) involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, Tris(dimethylamido)antimony(III) can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(dimethylamido)antimony(III) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tris(dimethylamido)antimony(III) can degrade under certain conditions, leading to the formation of by-products that may have different biochemical activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of Tris(dimethylamido)antimony(III) vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, Tris(dimethylamido)antimony(III) can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and organ toxicity. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on biological systems .
Metabolic Pathways
Tris(dimethylamido)antimony(III) is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids, nucleotides, and lipids. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular processes, including energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, Tris(dimethylamido)antimony(III) is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, Tris(dimethylamido)antimony(III) may bind to metal transporters, facilitating its uptake and distribution within cells. The compound’s distribution can affect its biochemical activity and overall impact on cellular function .
Subcellular Localization
The subcellular localization of Tris(dimethylamido)antimony(III) is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Tris(dimethylamido)antimony(III) may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Tris(dimethylamino)antimony can be synthesized through the reaction of antimony(III) chloride with lithium dimethylamide in a suitable solvent . The reaction typically proceeds as follows:
SbCl3+3LiN(CH3)2→Sb(N(CH3)2)3+3LiCl
The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The product is then purified by distillation under reduced pressure .
Chemical Reactions Analysis
Tris(dimethylamino)antimony undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony oxides.
Reduction: It can be reduced to elemental antimony.
Substitution: It can undergo substitution reactions with other ligands to form different antimony complexes.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(dimethylamino)antimony has several scientific research applications:
Material Science: It is used as a precursor for the growth of antimony-containing films, such as antimony telluride (Sb₂Te₃) films, which are used in phase-change memory devices.
Semiconductor Technology: It is used in the growth of epitaxial layers of indium antimonide (InSb) on substrates, which are important for infrared detectors and other semiconductor devices.
Comparison with Similar Compounds
Tris(dimethylamino)antimony can be compared with other similar compounds, such as:
Tris(dimethylamino)phosphine: Similar in structure but contains phosphorus instead of antimony.
Tris(dimethylamino)aluminum: Contains aluminum instead of antimony and is used in similar applications as a precursor in material science.
Tris(dimethylamino)gallium: Contains gallium and is used in the semiconductor industry.
This compound is unique due to its specific applications in the growth of antimony-containing films and its role in semiconductor technology .
Properties
IUPAC Name |
N-[bis(dimethylamino)stibanyl]-N-methylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H6N.Sb/c3*1-3-2;/h3*1-2H3;/q3*-1;+3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSRFDBQZSPBDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Sb](N(C)C)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N3Sb | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901046351 | |
Record name | Tris(dimethylamino)antimony | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901046351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7289-92-1 | |
Record name | Tris(dimethylamino)antimony | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901046351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(Dimethylamino) Antimony | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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